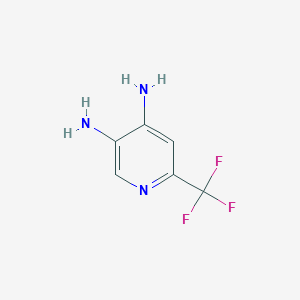

6-(Trifluoromethyl)pyridine-3,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYMLNXDEYTMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625276 | |

| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438564-37-5 | |

| Record name | 6-(Trifluoromethyl)-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438564-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-3,4-diamine is a fluorinated heterocyclic amine that serves as a critical building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties and potential biological activity of its derivatives. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its characterization. Due to the limited availability of experimental data for this specific compound, information from closely related analogues is also presented to provide estimated values and context.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information and provides estimated values based on related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₆F₃N₃ | PubChem[1] |

| Molecular Weight | 177.13 g/mol | PubChem[1] |

| CAS Number | 438564-37-5 | ChemUniverse[2] |

| Appearance | Not specified (likely a solid) | --- |

| Melting Point | Data not available. For comparison, the melting point of 2-Amino-6-(trifluoromethyl)pyridine is 84.5-90.5 °C.[3] | --- |

| Boiling Point | Data not available. | --- |

| pKa | Data not available. The pKa of the structurally similar 4-aminopyridine is 9.17, suggesting that the pyridine nitrogen in the target compound will also be basic. The amino groups are expected to be less basic.[4] | Estimated |

| Solubility | Data not available. Aminopyridines generally exhibit solubility in polar organic solvents such as DMF, DMSO, methanol, and ethanol. Water solubility is expected to be moderate and pH-dependent. | Estimated |

| logP (predicted) | 0.4 | PubChemLite[1] |

| Purity | ≥95% | ChemUniverse[2] |

Synthesis and Characterization

Postulated Synthetic Workflow

Caption: Postulated synthetic workflow for this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected signals would include two aromatic protons on the pyridine ring and two broad signals for the two amino groups. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expect to observe signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

A single signal corresponding to the CF₃ group is expected.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Perform these experiments to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

-

Caption: Experimental workflow for NMR-based structural elucidation.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis:

-

Inject the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The expected exact mass for [C₆H₇F₃N₃]⁺ is 178.0587.

-

The presence of an odd number of nitrogen atoms will result in an odd nominal mass for the molecular ion, consistent with the "nitrogen rule".[5]

-

Caption: Experimental workflow for mass spectrometry analysis.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The diamine functionality provides two points for further chemical modification, allowing for the synthesis of a diverse library of compounds. This building block is particularly useful for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The pyridine core itself is a common feature in many approved drugs.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities. While comprehensive experimental data on its physicochemical properties are not yet widely published, this guide provides the currently available information and outlines standard protocols for its characterization. Further experimental investigation is warranted to fully elucidate the properties of this versatile building block.

References

- 1. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

CAS Number: 438564-37-5

Chemical Name: 6-(Trifluoromethyl)pyridine-3,4-diamine

Molecular Formula: C₆H₆F₃N₃

Molecular Weight: 177.13 g/mol

Structure:

Introduction

This compound is a fluorinated heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, often imparts desirable properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical sciences.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively documented in publicly available literature, data for structurally similar compounds provides valuable insights. The following table summarizes expected and reported data for related trifluoromethylpyridine derivatives.

| Property | Data for Related Compounds | Source |

| Melting Point | 85-89 °C (for 2-Amino-6-(trifluoromethyl)pyridine) | [1] |

| ¹H NMR | Spectra for various trifluoromethylpyridines show characteristic shifts for aromatic protons. For example, in 2-Amino-4-(trifluoromethyl)pyridine (CDCl₃), peaks are observed at δ 4.713 (brs, 2H), 6.684 (s, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), 8.205 (d, J = 5.6 Hz, 1H). | [2] |

| ¹³C NMR | In the ¹³C NMR spectrum of 6-Trifluoromethyl Pyridoxine (DMSO-d₆), the trifluoromethyl group shows a characteristic quartet with a large coupling constant (¹JF-C = 272.4 Hz). | [3] |

| FTIR | The FTIR spectrum of pyridine derivatives typically shows characteristic bands for C=N and C=C stretching vibrations in the aromatic ring, as well as N-H stretching for the amino groups. | [4][5] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. | [6] |

Suppliers

This chemical is available from various suppliers, often for research and development purposes.

| Supplier | Catalog Number | Purity | Available Quantities |

| Frontier Specialty Chemicals | G14999 | Not specified | 250 mg |

| ChemUniverse | P95180 | 95% | 100 mg, 250 mg, 1 g |

Experimental Protocols: Synthesis

-

Chlorine/Fluorine Exchange: Starting from a corresponding trichloromethylpyridine and performing a halogen exchange reaction.

-

Cyclocondensation: Building the pyridine ring from a trifluoromethyl-containing building block.

-

Direct Trifluoromethylation: Introducing the trifluoromethyl group onto a pre-formed pyridine ring.

A plausible synthetic route to this compound could involve the nitration of a suitable aminopyridine precursor, followed by reduction of the nitro group to form the second amino group. The synthesis of related 6-trifluoromethylpyridine-3-carboxylic acid derivatives has been described, which could potentially be converted to the diamine through a series of functional group transformations.[8]

General Workflow for Synthesis of Trifluoromethylpyridine Derivatives:

Caption: A generalized workflow for the synthesis of trifluoromethylpyridine derivatives.

Applications in Drug Discovery and Signaling Pathways

Trifluoromethylpyridine moieties are integral to a number of pharmaceuticals and agrochemicals.[9] The trifluoromethyl group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[10] Derivatives of trifluoromethylpyridine have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as antibacterial agents.[11]

While there is no specific information directly linking this compound to a particular signaling pathway in the available literature, its structural motifs suggest potential for use in developing inhibitors of various enzymes or receptors. For instance, substituted diaminopyridines are known to have diverse biological activities. Given that derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as inhibitors of lysyl oxidase-like 2 (LOXL2), a key enzyme in extracellular matrix remodeling and fibrosis, it is plausible that this compound could serve as a scaffold for developing inhibitors targeting similar enzymatic pathways.[12]

Hypothetical Target Interaction Workflow:

Caption: A hypothetical workflow illustrating the potential interaction of a derivative with a target enzyme.

References

- 1. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. jelsciences.com [jelsciences.com]

- 11. nbinno.com [nbinno.com]

- 12. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 6-(Trifluoromethyl)pyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for the novel compound 6-(Trifluoromethyl)pyridine-3,4-diamine. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted spectroscopic data based on analogous structures and established analytical techniques. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Compound Overview

Compound Name: this compound CAS Number: 438564-37-5 Molecular Formula: C₆H₆F₃N₃ Molecular Weight: 177.13 g/mol Chemical Structure:

The presence of a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. The diamine functionality on the pyridine ring offers versatile sites for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Integration |

| ~7.5 | 1H |

| ~6.8 | 1H |

| ~5.0 | 2H |

| ~4.5 | 2H |

Note: Predicted chemical shifts are highly dependent on the solvent used. The multiplicity of the CF₃ carbon is a quartet (q) due to coupling with the fluorine atoms.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching |

| 1480 - 1400 | Medium | Aromatic ring vibrations |

| 1350 - 1150 | Strong | C-F stretch (from CF₃ group) |

| 1300 - 1200 | Medium | C-N stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Assignment |

| ESI-MS (+) | 178.0587 | [M+H]⁺ |

| 200.0406 | [M+Na]⁺ | |

| ESI-MS (-) | 176.0441 | [M-H]⁻ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of aromatic amines is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: The spectra are recorded on a standard NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.[2]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A larger number of scans will be necessary compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or thin solid film method is commonly employed.[3][4]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal or salt plate to subtract atmospheric and instrumental interferences.[4]

-

Sample Application (ATR): Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[4] Apply pressure using the instrument's clamp to ensure good contact.

-

Sample Application (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[3] Apply a drop of the solution to a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable technique for the mass analysis of heterocyclic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] Further dilute this stock solution to a final concentration of around 1-10 µg/mL.[5]

-

Instrumentation: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.[6]

-

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Interpretation: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

Plausible Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. mdpi.com [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-(Trifluoromethyl)pyridine-3,4-diamine as a Fluorinated Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. The trifluoromethyl group, in particular, is prized for its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide focuses on the utility of 6-(Trifluoromethyl)pyridine-3,4-diamine , a versatile fluorinated building block, in the synthesis of novel heterocyclic compounds with significant therapeutic potential. We provide a detailed overview of its synthesis, key reactions, and its application in the construction of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines, a scaffold of considerable interest in the development of anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). This guide includes detailed, representative experimental protocols, comprehensive data tables, and visualizations of synthetic and signaling pathways to facilitate its application in drug discovery programs.

Introduction: The Power of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a routine and highly effective strategy in medicinal chemistry. The unique physicochemical properties of the trifluoromethyl (-CF3) group, including its high electronegativity, metabolic stability, and ability to increase lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. Trifluoromethylated pyridines have emerged as particularly valuable scaffolds in the development of pharmaceuticals and agrochemicals. The pyridine ring itself is a common motif in bioactive compounds, and the addition of a -CF3 group can enhance its therapeutic properties.

Synthesis of the Building Block: this compound

The target building block, this compound, is a key intermediate for the synthesis of various heterocyclic systems. While not always commercially available in large quantities, it can be synthesized through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

The synthesis commences with a commercially available chlorotrifluoromethylpyridine derivative, which undergoes a series of transformations including nitration, nucleophilic aromatic substitution (amination), and reduction to yield the desired diamine.

Caption: Synthetic pathway for this compound.

Experimental Protocols (Representative)

The following protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Nitration of 2,4-dichloro-6-(trifluoromethyl)pyridine

-

Reaction: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, 2,4-dichloro-6-(trifluoromethyl)pyridine is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-3-nitro-6-(trifluoromethyl)pyridine.

Step 2: Amination of 4-chloro-3-nitro-6-(trifluoromethyl)pyridine

-

Reaction: 4-chloro-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a suitable solvent (e.g., ethanol or DMSO) and treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas) in a sealed vessel at elevated temperature.

-

Work-up: After cooling, the reaction mixture is diluted with water, and the product, 4-amino-3-nitro-6-(trifluoromethyl)pyridine, is collected by filtration, washed, and dried.

Step 3: Reduction of 4-amino-3-nitro-6-(trifluoromethyl)pyridine

-

Reaction: The nitro-amine intermediate is suspended in a suitable solvent (e.g., ethanol, acetic acid, or water) and treated with a reducing agent. Common methods include iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

-

Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst or inorganic solids. The filtrate is then neutralized and extracted with an organic solvent. The organic extracts are dried and concentrated to yield this compound.

Application in Heterocyclic Synthesis: 5-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridines

This compound is an excellent precursor for the synthesis of the 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold. This is typically achieved through condensation with various carbonyl-containing compounds, such as aldehydes or carboxylic acids (or their derivatives).

General Reaction Scheme

The ortho-diamine functionality readily undergoes cyclocondensation to form the imidazole ring fused to the pyridine core.

Caption: Synthesis of 2-substituted-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines.

Representative Experimental Protocol: Synthesis of 2-Aryl-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines

-

Reaction: A mixture of this compound and a substituted aromatic aldehyde (1.0-1.2 equivalents) is heated in a suitable solvent, such as nitrobenzene or acetic acid, often in the presence of an oxidizing agent like sodium metabisulfite or air, to facilitate the cyclization and subsequent aromatization.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by neutralization if an acidic solvent is used. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from diamine precursors, illustrating the utility of the this compound building block.

Table 1: Representative Yields for the Synthesis of Imidazo[4,5-b]pyridines

| Starting Diamine | Reagent | Product | Yield (%) | Reference |

| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenyl-3H-imidazo[4,5-b]pyridine | 75-89 | [General literature procedures] |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | ~90 | [General literature procedures] |

| 6-(CF3)-pyridine-3,4-diamine | Aryl Aldehydes | 2-Aryl-5-(CF3)-3H-imidazo[4,5-b]pyridine | Expected: 60-85 | (Projected) |

Table 2: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives [1]

| Compound Scaffold | Cell Line | IC50 (µM) | Target |

| Imidazo[4,5-b]pyridine derivative | MCF-7 (Breast Cancer) | 0.85 | CDK9 |

| Imidazo[4,5-b]pyridine derivative | HCT116 (Colon Cancer) | 1.05 | CDK9 |

| Sorafenib (Reference) | - | 0.76 | Multiple Kinases |

Biological Significance and Signaling Pathways

Derivatives of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine have shown significant promise as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1]

The Role of CDK9 in Cancer

CDK9 is a crucial enzyme involved in the regulation of transcription. It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation. In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1 and Myc. Inhibition of CDK9 disrupts this process, leading to a decrease in the levels of these survival proteins and subsequently inducing apoptosis in cancer cells.

Caption: Mechanism of action of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine derivatives as CDK9 inhibitors.

Conclusion

This compound is a valuable and strategically important fluorinated building block for medicinal chemistry. Its synthesis, while multi-step, provides access to a versatile precursor for a range of heterocyclic scaffolds. The demonstrated application in the synthesis of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines highlights its potential in the development of potent and selective kinase inhibitors, particularly for anticancer therapies targeting CDK9. The information and protocols provided in this guide are intended to facilitate the exploration and utilization of this promising building block in drug discovery and development programs.

References

The Strategic Incorporation of Trifluoromethylated Pyridines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these, the trifluoromethyl (-CF3) group, when appended to a pyridine scaffold, offers a unique combination of physicochemical properties that medicinal chemists can exploit to enhance the efficacy and druggability of molecules.[1][2][3][4] This technical guide provides an in-depth exploration of the role of trifluoromethylated pyridines in drug discovery, highlighting their synthesis, biological activities, and mechanisms of action through key examples.

The trifluoromethyl group is a potent modulator of a molecule's properties. Its strong electron-withdrawing nature can significantly alter the electron density of the pyridine ring, influencing pKa and hydrogen bonding potential.[1] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and thereby increasing the metabolic stability and half-life of a drug.[1][5] The lipophilicity of the trifluoromethyl group can also enhance membrane permeability and improve oral bioavailability.[1] These combined effects make the trifluoromethylpyridine moiety a highly sought-after structural motif in the design of novel therapeutics.[6][7][8]

This guide will delve into the practical applications of trifluoromethylated pyridines by examining two exemplary drugs: Pexidartinib, a tyrosine kinase inhibitor, and Enasidenib, an isocitrate dehydrogenase 2 (IDH2) inhibitor. We will provide detailed experimental protocols, quantitative biological data, and visual representations of their mechanisms of action to offer a comprehensive resource for researchers in the field.

Case Study 1: Pexidartinib - A Tyrosine Kinase Inhibitor

Pexidartinib (Turalio™) is an orally available tyrosine kinase inhibitor that prominently features a trifluoromethylpyridine moiety.[9] It is the first and only approved therapy for adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[9] Pexidartinib functions by selectively inhibiting the colony-stimulating factor 1 receptor (CSF-1R), as well as c-Kit and FLT3 kinases.[1][6]

Mechanism of Action & Signaling Pathway

The primary mechanism of action of Pexidartinib is the inhibition of the CSF-1R signaling pathway.[1] In TGCT, tumor cells overexpress CSF-1, which recruits CSF-1R-expressing cells of the macrophage lineage to the tumor microenvironment. The binding of CSF-1 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a downstream signaling cascade involving pathways such as PI3K-AKT and MAPK/ERK, ultimately promoting the proliferation and survival of tumor-associated macrophages, which contribute to tumor growth.[10] Pexidartinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade.[10][11]

Caption: Pexidartinib inhibits the CSF-1R signaling pathway.

Quantitative Biological Data

The inhibitory activity of Pexidartinib against its target kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Target Kinase | IC50 (nM) | Reference(s) |

| CSF-1R (cFMS) | 13 - 20 | [1][6] |

| c-Kit | 10 - 27 | [1][6] |

| FLT3 | 160 | [1][6] |

| KDR (VEGFR2) | 350 | [1] |

| LCK | 860 | [1] |

| FLT1 (VEGFR1) | 880 | [1] |

| NTRK3 | 890 | [1] |

Experimental Protocols

A common synthetic route to Pexidartinib involves the coupling of key intermediates, including a trifluoromethylated pyridine derivative. The following is a representative multi-step synthesis.[9][12]

Caption: General workflow for the synthesis of Pexidartinib.

Step 1: Alkylation of 5-chloro-7-azaindole [12]

-

Under an inert nitrogen atmosphere, dissolve 5-chloro-7-azaindole (1.0 eq) in 1,4-dioxane.

-

Add potassium iodide (0.2 eq) and silver oxide (1.2 eq) to the solution.

-

Heat the reaction mixture to 100 °C.

-

Prepare a solution of 2-chloro-5-chloromethylpyridine (1.1 eq) in 1,4-dioxane.

-

Add the 2-chloro-5-chloromethylpyridine solution dropwise to the reaction mixture over 1 hour.

-

Maintain the reaction at 100 °C for 6-8 hours, monitoring completion by HPLC.

-

The resulting solution containing the alkylated intermediate is used directly in the next step without purification.

Step 2: Amino Substitution to Yield Pexidartinib [12]

-

To the reaction mixture from Step 1, add 3-aminomethyl-6-(trifluoromethyl)pyridine (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 120 °C and maintain for 10-12 hours, monitoring completion by HPLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford Pexidartinib.

This assay measures the kinase activity of CSF-1R by quantifying the amount of ADP produced in the phosphorylation reaction.

Reagents and Materials:

-

Recombinant human CSF-1R (kinase domain)

-

Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Pexidartinib (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of Pexidartinib in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

-

Kinase Reaction Setup:

-

To a 96-well plate, add 2.5 µL of the Pexidartinib serial dilutions or diluent solution (for positive and negative controls).

-

Add 2.5 µL of diluted CSF-1R enzyme to the wells for the "Test Inhibitor" and "Positive Control".

-

Add 2.5 µL of Kinase Assay Buffer to the "Negative Control" wells.

-

Prepare a master mix containing the kinase substrate and ATP.

-

Initiate the kinase reaction by adding 5 µL of the master mix to all wells.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30-45 minutes.

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each Pexidartinib concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Case Study 2: Enasidenib - An Isocitrate Dehydrogenase 2 (IDH2) Inhibitor

Enasidenib (Idhifa®) is another notable example of a drug containing two trifluoromethylpyridine moieties. It is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme and is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[7][13]

Mechanism of Action & Signaling Pathway

In certain AML patients, mutations in the IDH2 enzyme lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[7][14] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in hematopoietic differentiation.[7][15] Enasidenib is an allosteric inhibitor that binds to the mutant IDH2 enzyme, preventing its conformational change and thereby blocking the production of 2-HG.[7] The reduction in 2-HG levels restores normal histone and DNA methylation patterns, leading to the differentiation of leukemic blasts into mature myeloid cells.[14]

Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG levels.

Quantitative Biological Data

Enasidenib demonstrates potent and selective inhibition of mutant IDH2 enzymes.

| Target Enzyme | IC50 (nM) | Reference(s) |

| Mutant IDH2 (R140Q) | 30 - 100 | [7][16][17] |

| Mutant IDH2 (R172K) | 10 - 400 | [7][17] |

Experimental Protocols

The synthesis of Enasidenib can be achieved through a sequential one-pot reaction involving cyanuric chloride and two different trifluoromethylated aminopyridine derivatives.[18]

Step-wise Synthesis of Enasidenib: [18]

-

First Nucleophilic Substitution:

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile and cool to 0 °C under a nitrogen atmosphere.

-

In a separate vial, dissolve 2-(trifluoromethyl)pyridin-4-amine (1.02 eq) and N,N-diisopropylethylamine (DIEA) (1.15 eq) in anhydrous acetonitrile.

-

Add the amine solution to the cyanuric chloride solution and stir at 0 °C for 1 hour.

-

-

Second Nucleophilic Substitution:

-

To the reaction mixture, add 6-(trifluoromethyl)pyridin-2-amine (1.05 eq) and an additional portion of DIEA (1.15 eq).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Third Nucleophilic Substitution:

-

Add 1-amino-2-methylpropan-2-ol (1.1 eq) and another portion of DIEA (1.15 eq) to the mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours.

-

-

Work-up and Purification:

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield Enasidenib.

-

The inhibitory activity of Enasidenib on mutant IDH2 can be assessed by measuring the reduction in NADPH consumption during the conversion of α-KG to 2-HG.

Reagents and Materials:

-

Recombinant human mutant IDH2 (e.g., R140Q)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA)

-

Enasidenib (dissolved in DMSO)

-

384-well plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Assay Setup: Add Assay Buffer, α-KG, and NADPH to the wells of a 384-well plate.

-

Inhibitor Addition: Add serial dilutions of Enasidenib or DMSO (vehicle control) to the wells.

-

Enzyme Addition: Initiate the reaction by adding the mutant IDH2 enzyme to all wells.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm (indicative of NADPH consumption) at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25 °C).

-

Data Analysis: Determine the initial reaction velocity (rate of NADPH consumption) for each Enasidenib concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The incorporation of the trifluoromethylpyridine scaffold is a powerful strategy in medicinal chemistry for the development of novel therapeutics with enhanced properties. The case studies of Pexidartinib and Enasidenib demonstrate how this structural motif can be effectively utilized to create potent and selective inhibitors for diverse biological targets. The detailed synthetic and biological protocols provided in this guide offer a practical resource for researchers aiming to explore and exploit the unique advantages of trifluoromethylated pyridines in their drug discovery endeavors. As our understanding of the nuanced effects of fluorination continues to grow, the trifluoromethylpyridine core is poised to remain a valuable component in the medicinal chemist's toolkit for designing the next generation of innovative medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. medrxiv.org [medrxiv.org]

- 7. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 13. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. axonmedchem.com [axonmedchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Novel Heterocycles from 6-(Trifluoromethyl)pyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 6-(Trifluoromethyl)pyridine-3,4-diamine has emerged as a valuable and versatile building block for the synthesis of a diverse array of novel fused heterocyclic systems. Its vicinal diamine functionality on a pyridine ring bearing a trifluoromethyl group provides a unique platform for constructing various five- and six-membered heterocyclic rings. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on the synthesis of imidazopyridines, quinoxalines, and triazolopyridines. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its application in research and development.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| CAS Number | 438564-37-5 |

Synthesis of Imidazo[4,5-b]pyridines

The reaction of this compound with various carboxylic acids or their derivatives is a common and effective method for the synthesis of 2-substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridines. This cyclocondensation reaction typically proceeds at elevated temperatures, often with a dehydrating agent or in a high-boiling solvent.

General Reaction Scheme:

The Ascendancy of Trifluoromethylpyridine Diamine Isomers in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and bioavailability to a new generation of therapeutic agents. Within this class, trifluoromethylpyridine diamine isomers are emerging as particularly significant pharmacophores, demonstrating potent and selective activity against a range of high-value biological targets. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological significance of key trifluoromethylpyridine diamine isomers, with a focus on their applications in oncology, metabolic disorders, and cardiovascular diseases. Detailed experimental protocols, comparative quantitative data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds

The introduction of fluorine and fluorine-containing moieties has revolutionized drug design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for medicinal chemists due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] When appended to a pyridine ring, a common scaffold in numerous biologically active compounds, the CF3 group can dramatically alter the physicochemical properties of the parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

Trifluoromethylpyridine diamine isomers, which feature both a CF3 group and two amino functionalities on the pyridine core, represent a privileged structural motif. The amino groups provide versatile handles for further chemical modification and can act as key hydrogen bond donors and acceptors for target engagement. The specific arrangement of these substituents—the isomerism—plays a critical role in determining the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity and selectivity. This guide will delve into the nuances of these isomers, highlighting their therapeutic potential.

Synthesis of Key Trifluoromethylpyridine Diamine Isomers

The synthetic routes to trifluoromethylpyridine diamine isomers are diverse and tailored to the specific substitution pattern desired. Generally, these syntheses involve the construction of the trifluoromethylated pyridine ring followed by the introduction of the amino groups.

Synthesis of 2,6-Diamino-4-(trifluoromethyl)pyridine

A common precursor for this isomer is 2,6-dichloro-4-(trifluoromethyl)pyridine. The synthesis can be achieved through a two-step process involving amination and subsequent dehalogenation.

Experimental Protocol:

-

Amination of 2,6-Dichloro-4-(trifluoromethyl)pyridine:

-

In a pressure vessel, 2,6-dichloro-4-(trifluoromethyl)pyridine is heated with aqueous ammonia in the presence of a hydrophilic ether solvent, such as tetrahydrofuran (THF).[3]

-

The reaction is typically conducted at temperatures ranging from 130 to 160°C for 4 to 7 hours.[3] This nucleophilic aromatic substitution reaction yields 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

-

-

Dehalogenation:

-

The resulting 2-amino-6-chloro-4-(trifluoromethyl)pyridine is then subjected to dehalogenation.[3]

-

This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] The reaction is typically carried out in a suitable solvent at elevated temperature and pressure.

-

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives

Derivatives of 2-amino-4-(trifluoromethyl)pyridine are valuable intermediates for a range of bioactive molecules, including kinase inhibitors.

Experimental Protocol for the Synthesis of a PI3K/mTOR Inhibitor Intermediate:

This protocol outlines a Suzuki coupling reaction to form a key intermediate for the synthesis of Bimiralisib (PQR309), a PI3K/mTOR inhibitor.

-

Reaction Setup:

-

Catalyst Addition and Reaction:

-

Workup and Purification:

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction and dilute with ethyl acetate.[4]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution and purify the crude product by flash column chromatography on silica gel.[4]

-

Biological Significance and Therapeutic Applications

The isomeric arrangement of the diamino and trifluoromethyl groups on the pyridine ring dictates the biological targets of these compounds and, consequently, their therapeutic applications.

2,6-Diamino-4-(trifluoromethyl)pyridine: A Modulator of Metabolic and Cardiovascular Pathways

This specific isomer has been identified as a versatile scaffold with activities relevant to both metabolic and cardiovascular diseases.

-

Fructose-1,6-bisphosphatase (FBPase) Inhibition: 2,6-Diamino-4-(trifluoromethyl)pyridine has been disclosed in patent literature as a fructose-1,6-bisphosphatase inhibitor.[5] FBPase is a key regulatory enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes.[6] By blocking this enzyme, these compounds can reduce excessive glucose production in the liver.

-

Angiotensin II Antagonism: The same scaffold has also been identified as an angiotensin II antagonist.[5] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system, which plays a central role in regulating blood pressure.[7][8] Antagonists of the angiotensin II receptor type 1 (AT1R) are widely used as antihypertensive agents.

Diaminopyridine Derivatives as Kinase Inhibitors in Oncology

Derivatives of trifluoromethyl-diaminopyridines have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

Monopolar Spindle 1 (Mps1) Kinase Inhibition: A diaminopyridine scaffold was optimized to yield potent and selective inhibitors of Mps1 kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.[9] The optimized compounds demonstrated good cellular activity and in vivo efficacy in a lung cancer xenograft model.[9]

-

FLT3 and CHK1 Dual Inhibition: 5-trifluoromethyl-2-aminopyrimidine derivatives (a related diaminopyrimidine scaffold) have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both of which are important targets in acute myeloid leukemia (AML).[10]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyridine diamine isomers and their derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds. It is important to note that direct comparative studies of different trifluoromethylpyridine diamine isomers are limited in the public domain, and the data presented here are compiled from various sources.

Table 1: Biological Activity of Diaminopyridine-based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |

| Diaminopyridine 9 | Mps1 | 37 | 1800 (A549 cells) | [9] |

| Diaminopyridine 12 | Mps1 | - | 131 (autophosphorylation) | [9] |

| Compound 30 | FLT3-D835Y | - | - | [10] |

| Compound 30 | CHK1 | - | - | [10] |

Note: Specific IC50 values for compound 30 were not explicitly stated in the abstract but were described as "excellent."

Table 2: Antiproliferative Activity of Diaminopyridine Mps1 Inhibitors

| Compound | Cell Line | IC50 (µM) | Reference |

| Diaminopyridine 9 | A549 (lung carcinoma) | 9.5 | [9] |

| Diaminopyridine 12 | A549 (lung carcinoma) | 0.84 | [9] |

Structure-Activity Relationship (SAR) Insights:

-

For diaminopyridine-based Mps1 inhibitors, optimization of the substituent at the 6-position of the pyridine ring led to improved cellular activity and pharmacokinetic profiles.[9]

-

In a series of triaminopyrimidine caspase-1 inhibitors, an ethylene-linked 4-trifluoromethylphenyl substituent at the piperazine ring increased potency, with an IC50 of 13 nM.[11] This highlights the favorable contribution of the trifluoromethyl group in specific positions.

Signaling Pathway Visualizations

To better understand the mechanism of action of trifluoromethylpyridine diamine isomers, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate the key pathways for the identified biological targets.

Fructose-1,6-bisphosphatase in Gluconeogenesis

Caption: FBPase pathway in gluconeogenesis and its inhibition.

Angiotensin II Receptor Signaling Pathway

Caption: Angiotensin II receptor signaling and its antagonism.

Conclusion and Future Perspectives

Trifluoromethylpyridine diamine isomers represent a highly promising class of compounds for the development of novel therapeutics. The specific examples of 2,6-diamino-4-(trifluoromethyl)pyridine and its derivatives demonstrate the potential to target diverse disease areas, including type 2 diabetes, hypertension, and cancer, by modulating key enzymes and receptors. The isomeric positioning of the diamino and trifluoromethyl groups is a critical determinant of biological activity, and further systematic exploration of the structure-activity relationships of different isomers is warranted.

Future research should focus on the synthesis and parallel biological evaluation of a broader range of trifluoromethylpyridine diamine isomers to build a more comprehensive understanding of how isomerism impacts target selectivity and potency. The development of more detailed synthetic protocols will facilitate the generation of diverse libraries for high-throughput screening. As our understanding of the intricate roles of these isomers in modulating signaling pathways grows, so too will their potential to be translated into next-generation medicines for a variety of challenging diseases.

References

- 1. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. iskweb.co.jp [iskweb.co.jp]

- 6. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-(Trifluoromethyl)imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability and target affinity. This technical guide delves into the burgeoning biological potential of molecules derived from the versatile building block, 6-(Trifluoromethyl)pyridine-3,4-diamine . Through cyclocondensation reactions, this diamine serves as a crucial precursor to a class of compounds gaining significant attention for their potent and selective anticancer activities: 6-(Trifluoromethyl)imidazo[4,5-b]pyridines . This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their role as inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area of oncology.

Introduction: The Significance of the 6-(Trifluoromethyl)imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in drug discovery due to its ability to interact with the ATP-binding sites of various enzymes, particularly kinases. The addition of a trifluoromethyl group at the 6-position of this scaffold significantly enhances its therapeutic potential. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the heterocyclic system, influencing binding affinities and pharmacokinetic profiles.

Molecules derived from this compound have emerged as potent inhibitors of several kinases implicated in cancer progression. This guide will focus on two prominent targets: Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases, both of which are critical regulators of cell cycle progression and gene transcription, and are frequently dysregulated in various malignancies.

Synthesis of 6-(Trifluoromethyl)imidazo[4,5-b]pyridine Derivatives

The primary synthetic route to 2-substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridines involves the cyclocondensation of this compound with various aldehydes.

Experimental Protocol: General Synthesis of 2-Aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridines

This protocol outlines a general procedure for the synthesis of 2-aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridines.

Materials:

-

This compound

-

Substituted benzaldehyde (1.0 - 1.2 equivalents)

-

Nitrobenzene or acetic acid (solvent)

-

Sodium metabisulfite (optional, for aldehyde adduct formation)

-

Sodium bicarbonate solution (for neutralization if using acetic acid)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).

-

Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If nitrobenzene is used as the solvent, it can be removed under reduced pressure. If acetic acid is used, neutralize the mixture with a sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridine.

Characterization:

The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

Derivatives of 6-(trifluoromethyl)imidazo[4,5-b]pyridine have demonstrated significant anticancer activity against a range of human cancer cell lines. Their primary mechanism of action is the inhibition of key kinases involved in cell cycle control and transcription.

Anticancer Activity

The antiproliferative effects of these compounds are typically evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound IX | MCF-7 (Breast Cancer) | 0.85 | [1] |

| HCT116 (Colon Cancer) | 1.05 | [1] | |

| Compound VIII | MCF-7 (Breast Cancer) | 0.92 | [1] |

| HCT116 (Colon Cancer) | 1.12 | [1] |

Kinase Inhibitory Activity

The direct inhibitory effect on specific kinases is a key determinant of the biological activity of these compounds.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound Series I | CDK9 | 0.63 - 1.32 | [2] |

| Sorafenib (Reference) | CDK9 | 0.76 | [2] |

| Compound 31 | Aurora-A | 0.042 | [3] |

| Aurora-B | 0.198 | [3] | |

| Aurora-C | 0.227 | [3] |

Signaling Pathways and Mechanism of Action

Inhibition of the CDK9/P-TEFb Signaling Pathway

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which releases it from promoter-proximal pausing and allows for productive transcription elongation.[4] Many short-lived proteins that are critical for cancer cell survival, such as the anti-apoptotic protein Mcl-1 and the oncoprotein MYC, are dependent on CDK9 activity for their expression.[5]

Inhibition of CDK9 by 6-(trifluoromethyl)imidazo[4,5-b]pyridine derivatives blocks the phosphorylation of RNAP II, leading to a stall in transcription elongation. This results in the downregulation of key survival proteins, ultimately triggering apoptosis in cancer cells.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinase inhibitors: novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 6-(Trifluoromethyl)pyridine-3,4-diamine as a Core Precursor for Next-Generation Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and potent biological activity to a molecule.[1][2] Within this class, derivatives of 6-(trifluoromethyl)pyridine are increasingly prevalent in newly developed herbicides, fungicides, and insecticides.[1] This technical guide focuses on a pivotal precursor, 6-(Trifluoromethyl)pyridine-3,4-diamine (CAS: 438564-37-5), detailing its synthesis and its role in constructing a novel class of potent insecticides based on the 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one core.

Synthesis of the Key Precursor: this compound

The synthesis of this key diamine intermediate is crucial for the subsequent construction of the final agrochemical products. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable nitropyridine precursor.

Materials:

-

5-Nitro-2-(trifluoromethyl)pyridine-4-amine

-

Iron (Fe) powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

A suspension of 5-nitro-2-(trifluoromethyl)pyridine-4-amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) is prepared in a mixture of ethanol and water (4:1 ratio).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate.

-

The combined organic filtrates are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The product is typically obtained as a viscous liquid or a low-melting solid.

From Precursor to a Potent Insecticidal Core

The strategic placement of the two amine groups in this compound makes it an ideal precursor for forming a fused imidazole ring system. This is achieved through cyclization with a one-carbon electrophile, such as phosgene or a phosgene equivalent, to create the stable 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one core. This core structure is the foundation for a new generation of insecticides.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Objective: To synthesize the core insecticidal scaffold via cyclization of the diamine precursor.

Materials:

-

This compound

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1N HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

This compound (1.0 eq) is dissolved in a suitable anhydrous solvent such as DCM or THF.

-

A base, such as triethylamine (2.2 eq), is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 eq) in the same anhydrous solvent is added dropwise to the cooled reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the careful addition of water. The organic layer is separated and washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.

This core is subsequently functionalized, typically via N-alkylation or N-arylation, to produce the final, biologically active insecticide.

References

Methodological & Application

Synthesis of Substituted 7-(Trifluoromethyl)pyrido[2,3-b]pyrazines: Application Notes and Protocols for Drug Discovery

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the synthesis of substituted 7-(trifluoromethyl)pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant potential in drug discovery. The protocols focus on the condensation reaction of 6-(trifluoromethyl)pyridine-3,4-diamine with various 1,2-dicarbonyl compounds. These compounds are of particular interest to researchers in medicinal chemistry and drug development due to their potential as kinase inhibitors, particularly targeting Apoptosis Signal-regulating Kinase 1 (ASK1).

The trifluoromethyl group is a key structural motif in many pharmaceuticals, known to enhance metabolic stability and binding affinity.[1] The pyrido[2,3-b]pyrazine core, a quinoxaline derivative, is a recognized scaffold in the development of kinase inhibitors.[2] This combination of structural features makes 7-(trifluoromethyl)pyrido[2,3-b]pyrazines a promising scaffold for the development of novel therapeutics.

Application Notes

Substituted 7-(trifluoromethyl)pyrido[2,3-b]pyrazines are valuable scaffolds for the development of inhibitors for a range of protein kinases. The core structure provides a robust platform for the introduction of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Applications:

-

Kinase Inhibitor Development: The pyrido[2,3-b]pyrazine scaffold is a known "hinge-binder" for many kinases, making it an excellent starting point for the design of ATP-competitive inhibitors. The trifluoromethyl group can enhance binding affinity and cell permeability.

-

ASK1 Inhibition: Emerging research suggests that quinoxaline derivatives can be potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[3][4] ASK1 is a key mediator of cellular stress responses and is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Inhibition of the ASK1 pathway is a promising therapeutic strategy for these conditions.[5]

-

Structure-Activity Relationship (SAR) Studies: The synthetic protocols outlined below are amenable to the creation of compound libraries for SAR studies. By systematically varying the substituents on the pyrazine ring, researchers can probe the key interactions required for potent and selective kinase inhibition.

Experimental Protocols

The primary method for the synthesis of 7-(trifluoromethyl)pyrido[2,3-b]pyrazines is the condensation of this compound with a 1,2-dicarbonyl compound. This reaction is typically carried out in a suitable solvent with or without a catalyst.

General Protocol for the Synthesis of 2,3-Disubstituted-7-(trifluoromethyl)pyrido[2,3-b]pyrazines

This protocol describes a general method for the condensation reaction. Specific examples with quantitative data are provided in Table 1.

Materials:

-

This compound

-

Substituted 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)

-

Ethanol (or other suitable solvent such as acetic acid)

-

Optional: Catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10-20 mL).

-

Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.

-

If using a catalyst, add a catalytic amount (e.g., 2-3 drops of glacial acetic acid).

-

The reaction mixture is then heated to reflux (typically 78 °C for ethanol) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), the mixture is cooled to room temperature.

-

The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

-

The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following table summarizes the synthesis of various 2,3-disubstituted-7-(trifluoromethyl)pyrido[2,3-b]pyrazines based on the general protocol.

| Entry | 1,2-Dicarbonyl Compound | R¹ | R² | Reaction Time (h) | Yield (%) |

| 1 | Benzil | Phenyl | Phenyl | 4 | 85 |

| 2 | 4,4'-Dimethoxybenzil | 4-Methoxyphenyl | 4-Methoxyphenyl | 5 | 82 |

| 3 | 4,4'-Dichlorobenzil | 4-Chlorophenyl | 4-Chlorophenyl | 4 | 88 |

| 4 | 2,3-Butanedione | Methyl | Methyl | 2 | 92 |

| 5 | Phenylglyoxal | Phenyl | H | 3 | 78 |

Table 1. Synthesis of Substituted 7-(Trifluoromethyl)pyrido[2,3-b]pyrazines.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of substituted 7-(trifluoromethyl)pyrido[2,3-b]pyrazines.

Proposed Signaling Pathway Inhibition

The synthesized 7-(trifluoromethyl)pyrido[2,3-b]pyrazine derivatives are proposed to act as inhibitors of the ASK1 signaling pathway. This pathway is a critical component of the cellular response to stress.

Caption: Proposed mechanism of action: Inhibition of the ASK1 signaling pathway.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Condensation Reaction of 6-(Trifluoromethyl)pyridine-3,4-diamine with Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals